molecular formula C10H12N2O B2746729 4-Amino-3-(propan-2-yloxy)benzonitrile CAS No. 1369783-66-3

4-Amino-3-(propan-2-yloxy)benzonitrile

Cat. No.: B2746729
CAS No.: 1369783-66-3
M. Wt: 176.219
InChI Key: MOBYIROICQZPDG-UHFFFAOYSA-N
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Description

4-Amino-3-(propan-2-yloxy)benzonitrile is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is characterized by the presence of an amino group, a nitrile group, and an isopropoxy group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(propan-2-yloxy)benzonitrile typically involves the reaction of 4-nitro-3-(propan-2-yloxy)benzonitrile with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(propan-2-yloxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-(propan-2-yloxy)benzonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-(propan-2-yloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(propan-2-yloxy)benzonitrile is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

4-amino-3-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)13-10-5-8(6-11)3-4-9(10)12/h3-5,7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBYIROICQZPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369783-66-3
Record name 4-amino-3-(propan-2-yloxy)benzonitrile
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